molecular formula C20H15NO5 B3015503 Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate CAS No. 847406-34-2

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B3015503
CAS No.: 847406-34-2
M. Wt: 349.342
InChI Key: UXKKMQBZFPBJED-UHFFFAOYSA-N
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Description

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, resulting in the formation of ethyl benzofuran-2-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is unique due to the presence of both the ethyl ester and carboxamido groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-2-24-20(23)18-17(13-8-4-6-10-15(13)26-18)21-19(22)16-11-12-7-3-5-9-14(12)25-16/h3-11H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKKMQBZFPBJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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